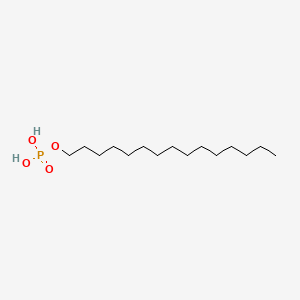
Pentadecyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadecyl dihydrogen phosphate is an organic phosphate compound with the molecular formula C15H33O4P . It is a long-chain alkyl phosphate ester, which is often used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentadecyl dihydrogen phosphate can be synthesized through the esterification of pentadecanol with phosphoric acid. The reaction typically involves heating pentadecanol with phosphoric acid under reflux conditions to form the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Pentadecyl dihydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce pentadecanol and phosphoric acid.
Esterification: It can react with alcohols to form different alkyl phosphate esters.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Esterification: Requires alcohols and an acid catalyst, such as sulfuric acid.
Substitution: Involves reagents like alkyl halides and bases.
Major Products Formed
Hydrolysis: Produces pentadecanol and phosphoric acid.
Esterification: Forms various alkyl phosphate esters.
Substitution: Results in the formation of substituted phosphate esters.
Wissenschaftliche Forschungsanwendungen
Pentadecyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in studies involving cell membrane interactions and lipid metabolism.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of pentadecyl dihydrogen phosphate involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isotetradecyl dihydrogen phosphate: Similar in structure but with a shorter alkyl chain.
Hexadecyl dihydrogen phosphate: Has a longer alkyl chain compared to pentadecyl dihydrogen phosphate.
Uniqueness
This compound is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and in applications requiring membrane interaction .
Eigenschaften
CAS-Nummer |
59785-99-8 |
|---|---|
Molekularformel |
C15H33O4P |
Molekulargewicht |
308.39 g/mol |
IUPAC-Name |
pentadecyl dihydrogen phosphate |
InChI |
InChI=1S/C15H33O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18/h2-15H2,1H3,(H2,16,17,18) |
InChI-Schlüssel |
HIEAVKFYHNFZNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



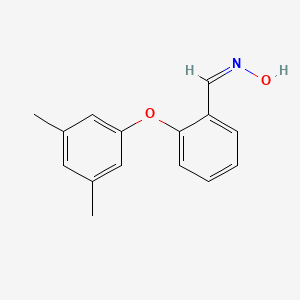
![4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid](/img/structure/B13712028.png)
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2R)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B13712031.png)
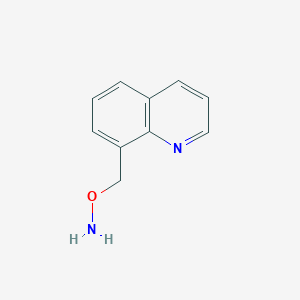
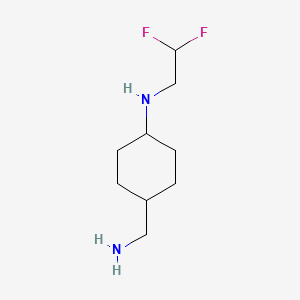
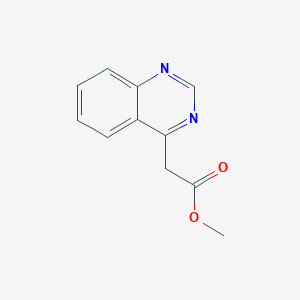
![4,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B13712045.png)
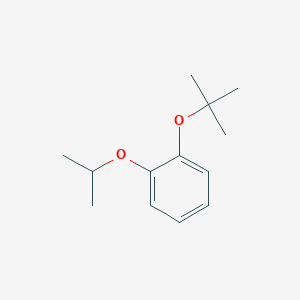
![3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid](/img/structure/B13712059.png)
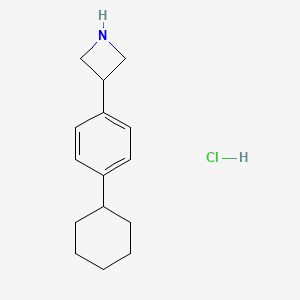
![(2R,14R,15R)-14-ethynyl-15-methyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl acetate](/img/structure/B13712072.png)
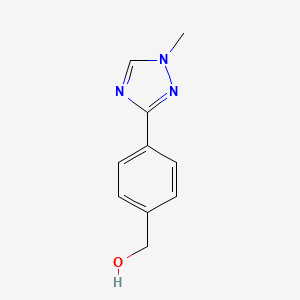
![2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide](/img/structure/B13712078.png)
